1-Méthyl-4-nitro-1H-pyrazole-5-carboxylate d'éthyle

Vue d'ensemble

Description

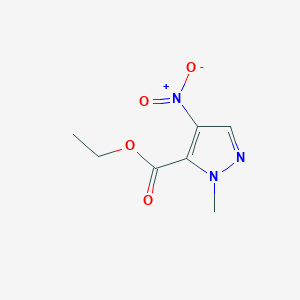

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have significant applications in various fields, including medicine, agriculture, and industrial chemistry .

Applications De Recherche Scientifique

Intermédiaire de synthèse organique

Ce composé est utilisé comme intermédiaire en synthèse organique, notamment dans la préparation de dérivés d'acide isoxazole-4-carboxylique et d'isoxazole-3,5-dicarboxamides .

Recherche pharmacologique

Les dérivés du pyrazole, comme le 1-Méthyl-4-nitro-1H-pyrazole-5-carboxylate d'éthyle, sont étudiés pour leurs effets pharmacologiques en raison de leur structure cyclique hétérocyclique plane à cinq chaînons .

Mécanisme D'action

Target of Action

Pyrazole derivatives, the class of compounds to which it belongs, have been extensively studied and are known to exhibit diverse biological activities . They have roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities .

Result of Action

Given the known biological activities of pyrazole derivatives, it can be inferred that the compound may have potential antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction

Activité Biologique

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₇H₈N₄O₄

- Molar Mass : 185.16 g/mol

- CAS Number : 139756-02-8

The compound features a five-membered heterocyclic structure that includes two nitrogen atoms, which is characteristic of pyrazole derivatives. The presence of a nitro group enhances its reactivity and biological activity.

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate interacts with various biological targets, leading to several biochemical effects:

- Enzyme Interaction : It has been shown to inhibit specific enzymes involved in inflammatory pathways. The nitro group can undergo reduction, forming reactive intermediates that modify protein functions.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating the activity of transcription factors associated with inflammation and oxidative stress responses.

- Biochemical Pathways : It affects multiple pathways, including those related to antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities .

Antimicrobial Activity

Research indicates that ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in laboratory settings. It inhibits the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory process. This action may lead to reduced inflammation and pain relief .

Anticancer Potential

Studies have highlighted the anticancer properties of pyrazole derivatives, including ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. It has been observed to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells marks it as a candidate for further drug development .

Table 1: Summary of Biological Activities

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate indicates that it is relatively stable under standard laboratory conditions but may degrade over time, affecting its biological activity. Dosage studies in animal models reveal that lower doses can exert beneficial effects while higher doses may lead to toxicity.

Propriétés

IUPAC Name |

ethyl 2-methyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHXCLWXSRCTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.